molecular formula C11H12O B7463531 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No. B7463531
M. Wt: 160.21 g/mol
InChI Key: SRAOJVZUJSEHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, also known as MDICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has been investigated for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds. In materials science, it has been used as a precursor for the synthesis of indene-based polymers. In medicinal chemistry, it has been investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is not fully understood. However, it has been reported to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and has been implicated in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects. However, the exact biochemical and physiological effects of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde are still under investigation.

Advantages and Limitations for Lab Experiments

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity levels in vitro. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the investigation of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on neurological diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde could be investigated for its potential applications in materials science and organic chemistry.

Synthesis Methods

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with methylmagnesium bromide, followed by oxidation with potassium permanganate and subsequent reaction with p-toluenesulfonyl chloride. This synthesis method has been reported in literature and has been successfully replicated in various labs.

properties

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOJVZUJSEHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

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